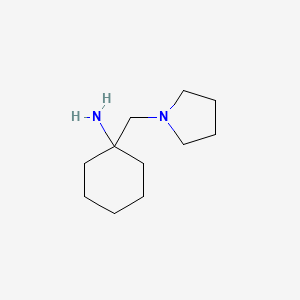

1-Pyrrolidin-1-ylmethyl-cyclohexylamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the halogenated compound used.

Applications De Recherche Scientifique

Chemical Applications

1. Organic Synthesis:

1-Pyrrolidin-1-ylmethyl-cyclohexylamine serves as a crucial building block in organic synthesis. Its structure allows for versatile modifications, making it a valuable reagent in the creation of more complex molecules. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, facilitating the synthesis of derivatives with desired properties.

2. Reaction Mechanisms:

The compound's ability to participate in diverse chemical reactions is significant for researchers:

- Oxidation: It can be oxidized to form amine oxides using agents like potassium permanganate.

- Reduction: Reduction reactions with lithium aluminum hydride yield secondary amines.

- Substitution: Nucleophilic substitution with halogenated compounds produces new derivatives.

Biological Applications

1. Neuroprotective Properties:

Recent studies have indicated that this compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies have shown that the compound can significantly enhance motor neuron survival under stress conditions, suggesting its potential as a therapeutic agent in diseases like Amyotrophic Lateral Sclerosis (ALS) .

2. Kinase Inhibition:

The compound has been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. For instance, it has demonstrated efficacy against the MAP4K family of kinases, which are crucial in neuroprotection and cellular stress responses . This inhibition correlates with improved survival rates of motor neurons in experimental models.

Industrial Applications

1. Production of Specialty Chemicals:

In industrial settings, this compound is utilized as an intermediate in the synthesis of various specialty chemicals. Its unique properties enable the development of products with specific functionalities tailored for diverse applications.

2. Pharmaceutical Development:

The compound's pharmacological profile suggests potential applications in drug development, particularly for neuropsychiatric disorders. Its affinity for dopamine receptors indicates that it could be explored as a candidate for anti-schizophrenia medications .

Case Studies

Case Study 1: Neuroprotection in ALS Models

A study demonstrated that this compound significantly improved motor neuron survival rates when applied to ALS models treated with stressors like CPA (Chloroquine) . This finding highlights its potential role in developing treatments for neurodegenerative diseases.

Case Study 2: Kinase Inhibition and Therapeutic Development

Research on kinase inhibitors showed that analogs of this compound could selectively inhibit MAP4K kinases, correlating with enhanced neuronal survival and reduced toxicity compared to traditional treatments . This positions the compound as a promising candidate for further pharmacological exploration.

Mécanisme D'action

The mechanism of action of 1-Pyrrolidin-1-ylmethyl-cyclohexylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For example, docking analyses have suggested that it may bind to the podophyllotoxin pocket of the protein gamma tubulin, which could underlie its potential anticancer activity .

Comparaison Avec Des Composés Similaires

Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.

Cyclohexylamine: A primary amine with applications in organic synthesis and as a corrosion inhibitor.

N-Methylcyclohexylamine: A secondary amine with similar properties and applications.

Uniqueness: 1-Pyrrolidin-1-ylmethyl-cyclohexylamine is unique due to its combination of a pyrrolidine ring and a cyclohexylamine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

1-Pyrrolidin-1-ylmethyl-cyclohexylamine (CAS No. 876717-44-1) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that combines a pyrrolidine ring with a cyclohexylamine moiety. This combination imparts distinct chemical properties that influence its biological activity.

| Property | Description |

|---|---|

| IUPAC Name | 1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine |

| Molecular Formula | CHN |

| Molecular Weight | 182.31 g/mol |

| CAS Number | 876717-44-1 |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may act as a modulator of dopamine and norepinephrine transporters, which are critical in regulating mood and behavior. Specifically, the compound has shown potential as a selective inhibitor of these transporters, akin to other psychoactive substances used in treating conditions such as depression and anxiety .

Interaction with Molecular Targets

Docking studies suggest that this compound can bind to specific sites on proteins, including gamma tubulin, which may underlie its potential anticancer activity. Such interactions can alter the activity of enzymes and proteins involved in various biochemical pathways.

Biological Activities

The compound has been investigated for several biological activities:

- Neurotransmitter Modulation : It has shown potential in modulating the reuptake of dopamine and norepinephrine, which could be beneficial in treating substance abuse disorders .

- Anticancer Properties : Preliminary studies suggest that it may exhibit anticancer effects through its interaction with tubulin, impacting cell division and proliferation.

Case Studies

Several case studies have explored the pharmacological effects of compounds similar to this compound. For instance:

- Cocaine Abuse Treatment : A study on analogs of pyrrolidine derivatives highlighted their efficacy in inhibiting dopamine transporters without significantly affecting serotonin transporters. This selectivity could lead to reduced side effects compared to traditional treatments for cocaine addiction .

- Antidepressant Effects : Another investigation into the modulation of neurotransmitter systems indicated that compounds structurally related to this compound could alleviate symptoms of depression by enhancing dopaminergic signaling.

Research Findings

Research findings indicate that while the biological effects of this compound are promising, further investigation is essential to fully elucidate its pharmacological profile. Key findings include:

- Selective Inhibition : The compound has been shown to selectively inhibit dopamine and norepinephrine reuptake with minimal impact on serotonin pathways .

- Potential Side Effects : As with many psychoactive compounds, understanding the side effect profile is critical for therapeutic applications. Studies suggest that while it may offer therapeutic benefits, careful monitoring is necessary during clinical use.

Propriétés

IUPAC Name |

1-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-11(6-2-1-3-7-11)10-13-8-4-5-9-13/h1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNSNUBYKYSWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390233 | |

| Record name | 1-Pyrrolidin-1-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876717-44-1 | |

| Record name | 1-Pyrrolidin-1-ylmethyl-cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.